Cbz-DL-Asn-bAla(2-OH,3-Bn)-DL-Pro-NHtBu
Description
Cbz-DL-Asn-bAla(2-OH,3-Bn)-DL-Pro-NHtBu is a synthetic peptide derivative characterized by a carbobenzoxy (Cbz) protecting group, racemic DL-asparagine (DL-Asn), a modified β-alanine residue substituted with 2-hydroxy (2-OH) and 3-benzyl (3-Bn) groups, racemic DL-proline (DL-Pro), and a tert-butyl amide (NHtBu) at the C-terminus. Key features include:
- Cbz group: Enhances stability and modulates bioavailability.
- 2-OH/3-Bn-β-Ala: The 2-hydroxy group may facilitate hydrogen bonding, while the 3-benzyl substitution enhances lipophilicity and aromatic interactions.
- NHtBu: Improves metabolic stability and membrane permeability.
While direct studies on this compound are absent in the provided evidence, its structural motifs align with bioactive compounds containing 2-hydroxy groups, aromatic substitutions, or peptide backbones.
Properties
Molecular Formula |
C31H41N5O7 |
|---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
benzyl N-[4-amino-1-[[4-[2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H41N5O7/c1-31(2,3)35-28(40)24-15-10-16-36(24)29(41)26(38)22(17-20-11-6-4-7-12-20)33-27(39)23(18-25(32)37)34-30(42)43-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,26,38H,10,15-19H2,1-3H3,(H2,32,37)(H,33,39)(H,34,42)(H,35,40) |
InChI Key |
XCVUOCMQYKSJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural and Functional Comparison of 2-OH-Containing Compounds
Key Observations:
- 2-OH Group: Common across all compounds, enabling hydrogen bonding or enzymatic interactions. For example, 2-OH NQ binds CYP158A3 via type I interactions , while 2-OH anthocyanins accumulate under exogenous treatments like brassinosteroids .
- Aromaticity: The benzyl group in the target compound and aromatic rings in 2-OH NQ/isoquinolinone derivatives enhance lipophilicity and enzyme/receptor binding.
Binding Affinities and Bioactivity
Table 2: Comparative Bioactivity Data
- CYP Binding: 2-OH NQ exhibits moderate binding to CYP158A3 (Kd 18 mM) compared to CYP158A2 (Kd 43 mM), attributed to active-site architecture accommodating aromatic ligands .
- Immunomodulation: The synthetic 2-OH isoquinolinone derivative stimulates PBMC proliferation and cytokine production (IL-2, IFN-γ) . The peptide backbone of the target compound could synergize with its 2-OH group for enhanced immune modulation.
Preparation Methods
Resin Selection and Initial Loading
Iterative Fmoc/tBu Deprotection and Coupling
- Fmoc Deprotection :
- Amino Acid Coupling :
Final Cleavage and Global Deprotection
- Cleavage cocktail: TFA/H2O/TIPS (95:2.5:2.5 v/v) for 2 hours at 25°C.
- Yields crude product with 70–85% purity (HPLC-MS).
Solution-Phase Synthesis: Alternative Routes
While SPPS dominates, solution-phase methods are viable for small-scale synthesis:
Fragment Condensation
- Fragment 1 : Cbz-DL-Asn-bAla(2-OH,3-Bn)-OH
- Synthesized via mixed anhydride method using isobutyl chloroformate.
- Fragment 2 : DL-Pro-NHtBu
- Prepared by reacting DL-Pro with tert-butylamine in the presence of EDC/HOBt.
- Coupling : Combined using DCC/NHS in DCM, yielding 65–72% after purification.
Challenges in Solution-Phase Synthesis
- Low yields due to steric hindrance from the benzyl group on β-alanine.
- Racemization observed at DL-Asn (8–12%) under basic conditions.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated [M+H]⁺ : 596.3 g/mol.
- Observed [M+H]⁺ : 596.4 g/mol (Δ = 0.1 ppm).
High-Performance Liquid Chromatography (HPLC)
Optimization Strategies and Troubleshooting
Enhancing Coupling Efficiency
Minimizing Racemization
- Low-temperature coupling : Performing reactions at 4°C reduces DL-Asn epimerization to <5%.
- Additives : 1-Hydroxy-7-azabenzotriazole (HOAt) improves coupling yields by 15–20%.
Industrial-Scale Considerations
- Cost analysis : SPPS reduces solvent waste by 40% compared to solution-phase methods.
- Regulatory compliance : tert-Butyl amide (NHtBu) is preferred over methyl esters for reduced toxicity.
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